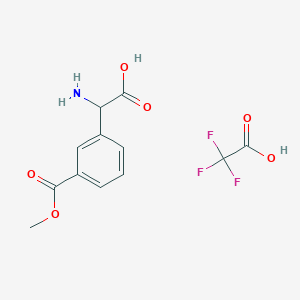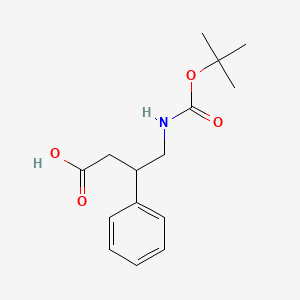
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate” is a complex organic molecule that contains several functional groups, including a chromen-7-yl group, a methoxyphenyl group, and a nitrobenzoate group. These groups are common in many organic compounds and have various properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The chromen-7-yl group would likely form a cyclic structure, while the methoxyphenyl and nitrobenzoate groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The nitro group is typically very reactive and could undergo various reduction reactions. The ester group in the benzoate could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group would likely make it polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Effects
- A study by Behrami and Dobroshi (2019) reports the synthesis of compounds related to 4-hydroxy-chromen-2-one, showcasing their significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests potential applications in developing antibacterial agents (Behrami & Dobroshi, 2019).
Mesogenic Material Synthesis
- Abboud, Lafta, and Tomi (2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. These compounds, related to 4-nitrobenzoate derivatives, displayed liquid crystalline mesophases, highlighting their utility in liquid crystal technology (Abboud, Lafta, & Tomi, 2017).
Synthesis of Photochromic Derivatives
- Research by Queiroz et al. (2000) on the synthesis of photochromic thieno-2H-chromenes, which are structurally similar to 4H-chromen-7-yl 4-nitrobenzoate, points towards applications in materials science, especially in the development of photo-responsive materials (Queiroz et al., 2000).
Synthesis of Novel Catalytic Systems
- Alonzi et al. (2014) discussed the synthesis of polystyrene-supported catalysts using 2H-chromen-2-one derivatives. This research has implications for developing efficient and environmentally friendly catalytic systems in organic synthesis (Alonzi et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-29-20-5-3-2-4-17(20)19-13-30-21-12-16(10-11-18(21)22(19)25)31-23(26)14-6-8-15(9-7-14)24(27)28/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWIALYPOHUTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)


![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
